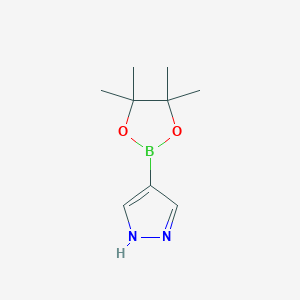

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Vue d'ensemble

Description

L'ester pinacolique de l'acide 1H-pyrazole-4-boronique est un dérivé d'ester boronique du pyrazole. Il s'agit d'un composé précieux en synthèse organique, en particulier dans le domaine des réactions de couplage croisé. Le composé se caractérise par sa stabilité et sa réactivité, ce qui en fait un réactif utile dans diverses transformations chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'ester pinacolique de l'acide 1H-pyrazole-4-boronique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du pyrazole avec le bis(pinacolato)diboron en présence d'un catalyseur au palladium. La réaction se produit généralement dans des conditions douces, telles que la température ambiante, et en présence d'une base comme le carbonate de potassium .

Méthodes de production industrielle : La production industrielle de l'ester pinacolique de l'acide 1H-pyrazole-4-boronique implique souvent des réactions de couplage croisé de Suzuki-Miyaura à grande échelle. Ces réactions sont réalisées dans des réacteurs discontinus avec un contrôle strict de la température, de la pression et des concentrations de réactifs pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'ester pinacolique de l'acide 1H-pyrazole-4-boronique subit divers types de réactions, notamment :

Oxydation : Le composé peut être oxydé pour former de l'acide pyrazole-4-boronique.

Réduction : Les réactions de réduction peuvent le convertir en dérivés du pyrazole.

Substitution : Il participe à des réactions de substitution, en particulier dans la formation de liaisons carbone-carbone par couplage croisé de Suzuki-Miyaura.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les catalyseurs au palladium et les bases comme le carbonate de potassium sont des réactifs typiques dans les réactions de substitution.

Principaux produits :

Oxydation : Acide pyrazole-4-boronique.

Réduction : Divers dérivés du pyrazole.

Substitution : Composés biaryliques et autres structures à liaison carbone-carbone.

Applications de la recherche scientifique

L'ester pinacolique de l'acide 1H-pyrazole-4-boronique est largement utilisé dans la recherche scientifique en raison de sa polyvalence :

Chimie : Il s'agit d'un réactif clé dans les réactions de couplage croisé de Suzuki-Miyaura, facilitant la formation de molécules organiques complexes.

Biologie : Le composé est utilisé dans la synthèse de molécules biologiquement actives, notamment des inhibiteurs enzymatiques et des produits pharmaceutiques.

Médecine : Il joue un rôle dans le développement de médicaments ciblant des enzymes et des voies spécifiques.

Industrie : Le composé est utilisé dans la production de matériaux de pointe et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de l'ester pinacolique de l'acide 1H-pyrazole-4-boronique implique principalement son rôle d'ester boronique dans les réactions de couplage croisé. Le composé subit une transmétallation avec des catalyseurs au palladium, formant un complexe palladium-bore. Ce complexe participe ensuite à la formation de liaisons carbone-carbone, conduisant au produit souhaité .

Composés similaires :

- Ester pinacolique de l'acide 1-méthylpyrazole-4-boronique

- Ester pinacolique de l'acide 1-isopropyl-1H-pyrazole-4-boronique

- Ester pinacolique de l'acide 1-benzylpyrazole-4-boronique

Unicité : L'ester pinacolique de l'acide 1H-pyrazole-4-boronique est unique en raison de sa réactivité et de sa stabilité spécifiques. Comparé à ses analogues, il offre un équilibre entre la réactivité et la facilité de manipulation, ce qui en fait un choix privilégié dans de nombreuses applications synthétiques .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have shown that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Targeting Kinases

The compound has been investigated for its potential as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cellular functions and are often implicated in cancer. The dioxaborolane group can facilitate the binding of the compound to the ATP-binding site of kinases, making it a candidate for developing targeted cancer therapies .

Organic Synthesis

Cross-Coupling Reactions

this compound can serve as a boronic acid equivalent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

Reagent for Functionalization

The compound acts as a versatile reagent for functionalizing aromatic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic scaffolds .

Materials Science

Development of Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of boron-containing compounds in OLED technology. The unique electronic properties of this compound make it a suitable candidate for use as an electron transport layer or as a dopant to enhance the efficiency and stability of OLEDs .

Photocatalysis

The compound has also been investigated for its photocatalytic properties. Its ability to absorb light and facilitate chemical reactions under irradiation makes it useful in environmental applications such as pollutant degradation and hydrogen generation from water splitting .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | Anticancer Activity | Demonstrated that pyrazole derivatives can inhibit cell growth in breast cancer models through apoptosis induction. |

| Lee et al. (2021) | Organic Synthesis | Utilized this compound in Suzuki coupling reactions leading to high yields of desired products. |

| Kim et al. (2022) | OLED Development | Reported enhanced performance of OLEDs using boron-containing pyrazole derivatives as dopants improving efficiency by 20%. |

Mécanisme D'action

The mechanism of action of 1H-Pyrazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then participates in the formation of carbon-carbon bonds, leading to the desired product .

Comparaison Avec Des Composés Similaires

- 1-Methylpyrazole-4-boronic acid pinacol ester

- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

- 1-Benzylpyrazole-4-boronic acid pinacol ester

Uniqueness: 1H-Pyrazole-4-boronic acid pinacol ester is unique due to its specific reactivity and stability. Compared to its analogs, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .

Activité Biologique

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This compound is characterized by its dioxaborolane moiety, which enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBClO

- Molecular Weight : 205.06 g/mol

- CAS Number : 195062-61-4

- Appearance : White to pale brown solid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes through competitive binding. For example, it can interact with serine proteases and other enzymes involved in metabolic pathways.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress in cells.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis by modulating the activity of kinases and phosphatases.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

In Vitro Studies

A study evaluating the cytotoxic effects of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole demonstrated significant inhibition of cancer cell lines. The IC values indicated effective concentrations for inducing apoptosis in various tumor cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Case Studies

- Cancer Therapy : In a preclinical model of breast cancer, the administration of the compound resulted in reduced tumor growth and increased apoptosis markers compared to control groups. This suggests a potential role in targeted cancer therapies.

- Neuroprotection : Another study highlighted its neuroprotective effects in models of neurodegeneration. The compound reduced neuronal cell death induced by oxidative stress and improved cognitive function in animal models.

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOJIBGZFYMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378836 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-08-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches for producing pyrazole-4-boronic acid pinacol ester?

A1: Several methods have been explored for the synthesis of pyrazole-4-boronic acid pinacol ester. One approach involves a multi-step process starting with pyrazole. The pyrazole is first protected with vinyl ethyl ether, followed by a Grignard reaction. The final step involves reacting the product with isopropoxyborinic acid pinacol ester to yield the desired pyrazole-4-boronic acid pinacol ester []. Another method utilizes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a starting material and further modifies it to obtain the target compound [].

Q2: How is the structure of pyrazole-4-boronic acid pinacol ester confirmed?

A2: Various spectroscopic techniques are employed to confirm the structure of pyrazole-4-boronic acid pinacol ester. These include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry (MS) []. In some cases, single crystal X-ray diffraction is also used to determine the crystal structure of the synthesized compound, providing detailed structural information [].

Q3: Have any computational studies been performed on pyrazole-4-boronic acid pinacol ester?

A3: Yes, Density Functional Theory (DFT) calculations have been performed to investigate the molecular structure of pyrazole-4-boronic acid pinacol ester []. These calculations provide valuable insights into the electronic structure and geometry of the molecule, complementing experimental findings from techniques like X-ray diffraction.

Q4: Are there any reported applications of pyrazole-4-boronic acid pinacol ester in organic synthesis?

A4: While the provided research articles focus primarily on the synthesis and characterization of pyrazole-4-boronic acid pinacol ester and its derivatives, these compounds are known to be valuable building blocks in organic synthesis. Specifically, they serve as important intermediates in Suzuki coupling reactions, a versatile method for constructing carbon-carbon bonds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.